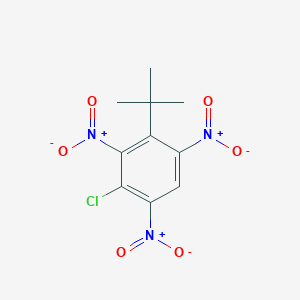
2-Tert-butyl-4-chloro-1,3,5-trinitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Tert-butyl-4-chloro-1,3,5-trinitrobenzene is an organic compound characterized by a benzene ring substituted with tert-butyl, chloro, and three nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-tert-butyl-4-chloro-1,3,5-trinitrobenzene typically involves nitration of tert-butylbenzene derivatives. The process includes:
Chlorination: The chloro group is introduced via chlorination reactions using reagents like chlorine gas or thionyl chloride.
Industrial Production Methods: Industrial production methods often involve large-scale nitration and chlorination processes under controlled conditions to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-Tert-butyl-4-chloro-1,3,5-trinitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The nitro groups can be substituted with other functional groups under specific conditions.
Reduction Reactions: The nitro groups can be reduced to amines using reducing agents like hydrogen gas or metal hydrides.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used in substitution reactions.
Reduction: Common reducing agents include hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the substituent introduced, products can vary widely.
Reduction Products: The primary products are the corresponding amines.
Scientific Research Applications
2-Tert-butyl-4-chloro-1,3,5-trinitrobenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-tert-butyl-4-chloro-1,3,5-trinitrobenzene involves its interaction with molecular targets through its nitro and chloro groups. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the context of its use.
Comparison with Similar Compounds
2-Chloro-1,3,5-trinitrobenzene: Similar structure but lacks the tert-butyl group.
2-Tert-butyl-1,3,5-trinitrobenzene: Similar structure but lacks the chloro group.
Uniqueness: 2-Tert-butyl-4-chloro-1,3,5-trinitrobenzene is unique due to the presence of both tert-butyl and chloro groups, which confer distinct chemical properties and reactivity compared to its analogs.
This compound’s unique combination of substituents makes it a valuable subject of study in various scientific and industrial applications.
Properties
CAS No. |
6971-77-3 |
|---|---|
Molecular Formula |
C10H10ClN3O6 |
Molecular Weight |
303.65 g/mol |
IUPAC Name |
2-tert-butyl-4-chloro-1,3,5-trinitrobenzene |
InChI |
InChI=1S/C10H10ClN3O6/c1-10(2,3)7-5(12(15)16)4-6(13(17)18)8(11)9(7)14(19)20/h4H,1-3H3 |
InChI Key |
MPUMCCYZSQBTQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















